molecular formula C19H21FN4OS B2399758 1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-34-5

1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2399758
CAS No.: 897464-34-5
M. Wt: 372.46
InChI Key: MIMXGDOTKVYQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a sophisticated synthetic compound of significant interest in medicinal chemistry and preclinical drug discovery research. Its molecular architecture incorporates two privileged pharmacophores: an imidazo[2,1-b]thiazole scaffold and a piperazine moiety. The imidazothiazole core, substituted with a 4-fluorophenyl group at the 6-position, is a structure frequently explored for its diverse biological activities . The 4-ethylpiperazine group, linked via an ethanone bridge, is a common feature in drug design, often used to optimize key physicochemical properties of lead compounds, such as solubility and bioavailability, and to serve as a spacer or conformational constraint . Piperazine-containing compounds are prevalent in therapeutics and are found in numerous FDA-approved drugs across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . The strategic incorporation of the fluorine atom on the phenyl ring is a standard medicinal chemistry tactic to influence a molecule's electronic properties, metabolic stability, and membrane permeability. This compound is supplied strictly for Research Use Only (RUO) and is intended for in vitro applications within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are directed to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-2-22-7-9-23(10-8-22)18(25)11-16-13-26-19-21-17(12-24(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMXGDOTKVYQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a novel derivative of the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₈H₂₃FN₄OS
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 1312765-78-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the imidazo[2,1-b]thiazole core followed by functionalization with piperazine and ethyl groups. The detailed synthetic pathway is crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines. In particular:

  • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer)
  • Findings : Compounds in this class have shown selective inhibition against EGFR high-expressing cell lines with minimal toxicity to normal cells .
CompoundCell LineIC50 (µM)Notes
1HeLa5.0Significant growth inhibition
2HepG2>50Minimal activity observed

Antimicrobial Activity

The imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit activity against:

  • Tuberculosis : Promising results were found for compounds similar to the target structure against Mycobacterium tuberculosis.
  • Viral Infections : Some derivatives showed effectiveness against Coxsackie B4 virus and Feline herpes virus, indicating a broad spectrum of antiviral activity .
Pathogen TypeCompoundActivityReference
Antitubercular5a-cEffective
Viral6dPotent

The biological activity of these compounds is often linked to their ability to inhibit specific kinases involved in cancer progression and cell proliferation. The interaction with the epidermal growth factor receptor (EGFR) has been a focal point for understanding their antitumor effects. Molecular docking studies suggest strong binding affinities that correlate with their inhibitory activities on cancer cell lines .

Case Studies

  • Antitumor Efficacy : A study involving a series of imidazo[2,1-b]thiazole derivatives demonstrated that modifications on the piperazine moiety significantly enhance antitumor activity while reducing cytotoxicity towards normal cells.
  • Antiviral Screening : A comparative analysis of various imidazo derivatives showed that specific substitutions on the aromatic rings can lead to enhanced antiviral potency.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions, often utilizing piperazine derivatives and imidazo[2,1-b]thiazole moieties. For instance, one method involves the reaction of 4-ethylpiperazine with a suitable thiazole derivative in the presence of appropriate solvents and reagents to yield the target compound. The structural characterization is often confirmed through techniques such as single-crystal X-ray diffraction, which reveals details about bond lengths and angles that are crucial for understanding its reactivity and interactions in biological systems .

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its activity as an acetylcholinesterase inhibitor. Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. The compound's inhibition rates have been quantified, with some derivatives showing IC50 values as low as 0.0245 mg/mL, suggesting strong potential for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

The imidazo[2,1-b]thiazole scaffold has been associated with anticancer activities. Compounds bearing this structure have shown effectiveness against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth. The specific mechanism often involves interference with cell cycle regulation and induction of oxidative stress in cancer cells .

Antimicrobial Activity

Another application includes antimicrobial properties. Studies have demonstrated that compounds containing the thiazole ring exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential utility in developing new antibiotics or adjunct therapies for existing infections .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone in various biological assays:

StudyBiological ActivityFindings
Dincel et al. (2024)Acetylcholinesterase InhibitionCompounds showed IC50 values ranging from 0.0245 mg/mL to 0.069 mg/mL for various derivatives .
MDPI Review (2022)Anticancer ActivityHighlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation through apoptosis induction .
Journal of Research in Pharmacy (2023)Antimicrobial ActivityReported effective inhibition against multiple bacterial strains, suggesting a new avenue for antibiotic development .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s ethylpiperazine group may optimize AChE binding compared to methyl or benzyl variants, as seen in analogous piperazine derivatives .
  • Fluorophenyl-substituted imidazothiazoles exhibit better pharmacokinetics than bromophenyl analogues (e.g., 3f in shows 86% yield vs. 71% for bromophenyl derivatives) .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves the reaction of α-halocarbonyl compounds with thioamides or thioureas. For 6-(4-fluorophenyl) substitution, 2-bromo-1-(4-fluorophenyl)ethanone serves as the α-haloketone precursor. When reacted with thiourea under solvent-free conditions, nucleophilic attack by the sulfur atom initiates cyclization, forming the thiazole ring. Subsequent dehydration yields the imidazo[2,1-b]thiazole core. This method offers scalability and moderate yields (60–75%) when optimized at 100–130°C.

Robinson-Gabriel Cyclization

Alternative routes leverage the Robinson-Gabriel method, where acylaminocarbonyl compounds undergo cyclization with phosphorus pentasulfide (P₂S₅). For instance, 2-acetamido-4-(4-fluorophenyl)thiazole-5-carboxylate can be cyclized under refluxing toluene to introduce the imidazole ring. This method is advantageous for introducing electron-withdrawing groups but requires stringent moisture control.

The 6-position of imidazo[2,1-b]thiazole is critical for modulating biological activity. Direct introduction of the 4-fluorophenyl group is achieved via two primary strategies:

Pre-Substituted α-Haloketones

Using 2-bromo-1-(4-fluorophenyl)ethanone in the Hantzsch synthesis ensures the 4-fluorophenyl group is incorporated during core formation. This approach avoids post-cyclization modifications but requires access to fluorinated starting materials.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage functionalization. For example, 6-bromoimidazo[2,1-b]thiazole intermediates react with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the 4-fluorophenyl derivative. Optimal conditions (80°C, DMF/H₂O) provide yields exceeding 80%.

Ethanone Moiety Installation at the 3-Position

The 3-position ethanone group is introduced via alkylation or acylation reactions.

Alkylation with Bromoacetyl Bromide

Reaction of the imidazo[2,1-b]thiazole core with bromoacetyl bromide in anhydrous DCM, catalyzed by triethylamine, installs the bromoacetyl group. This intermediate is pivotal for subsequent piperazine coupling. Yields range from 65–75% under inert atmospheres.

β-Keto Ester Hydrolysis

Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetate, synthesized via alkylation with ethyl bromoacetate, undergoes hydrolysis with HBr/acetic acid to yield the corresponding carboxylic acid. Decarboxylation at elevated temperatures (150°C) generates the ethanone derivative.

Piperazine Substitution: Nucleophilic Acyl Substitution

The final step involves displacing the bromine in 3-bromoacetyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole with 4-ethylpiperazine.

Reaction Conditions

In DMF at 60°C, the bromoacetyl intermediate reacts with 4-ethylpiperazine (2.5 equivalents) and K₂CO₃ (3 equivalents) for 12 hours. The reaction proceeds via an SN2 mechanism, with yields of 70–85% after column purification.

Analytical Validation

Successful synthesis is confirmed by:

  • ¹H NMR : A singlet at δ 2.5–2.7 ppm for the piperazine CH₂ groups.
  • LC-MS : [M+H]⁺ peak at m/z 427.2.
  • IR : C=O stretch at 1680 cm⁻¹.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways during Hantzsch synthesis may yield regioisomers. Employing microwave irradiation (100 W, 150°C) enhances regioselectivity for the 6-substituted product, reducing byproduct formation to <5%.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the bromoacetyl intermediate from unreacted starting materials.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the 4-ethylpiperazine and 4-fluorophenyl groups. Critical steps include:

  • Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the piperazine moiety .
  • Cyclization under controlled temperatures (60–100°C) and inert atmospheres to form the imidazo[2,1-b]thiazole scaffold .
  • Purification via column chromatography or recrystallization to isolate intermediates .

Q. Characterization methods :

  • HPLC for purity assessment (>95% threshold) .
  • NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Q. Example Reaction Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, K₂CO₃, 80°C6592
2EtOH, reflux7897

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks to specific protons (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbons .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for refinement .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 423.2) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the 4-fluorophenyl or ethylpiperazine groups and test biological activity (e.g., cytotoxicity assays) .
  • Pharmacophore mapping : Use molecular docking to predict interactions with targets like VEGFR2 (see Table 1 ) .

Q. Table 1: Cytotoxicity Data for Analogues (Adapted from )

CompoundMDA-MB-231 IC₅₀ (μM)HepG2 IC₅₀ (μM)Selectivity Index
Target compound1.422.616.1
Sorafenib (control)5.26.81.3

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Orthogonal validation : Confirm activity using both cell-based assays (e.g., MTT) and enzymatic assays (e.g., VEGFR2 inhibition) .
  • Control experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites .

Methodological Challenges

Q. How should researchers address low yields in the final coupling step?

  • Optimization via DoE : Vary solvents (e.g., DMF vs. DMSO), catalysts (e.g., Pd(OAc)₂), and temperatures .
  • Real-time monitoring : Use in situ FTIR or LC-MS to identify side reactions .

Q. What computational tools predict off-target interactions or toxicity?

  • SwissADME : Predict ADME properties and blood-brain barrier penetration .
  • ProTox-II : Screen for hepatotoxicity or mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.